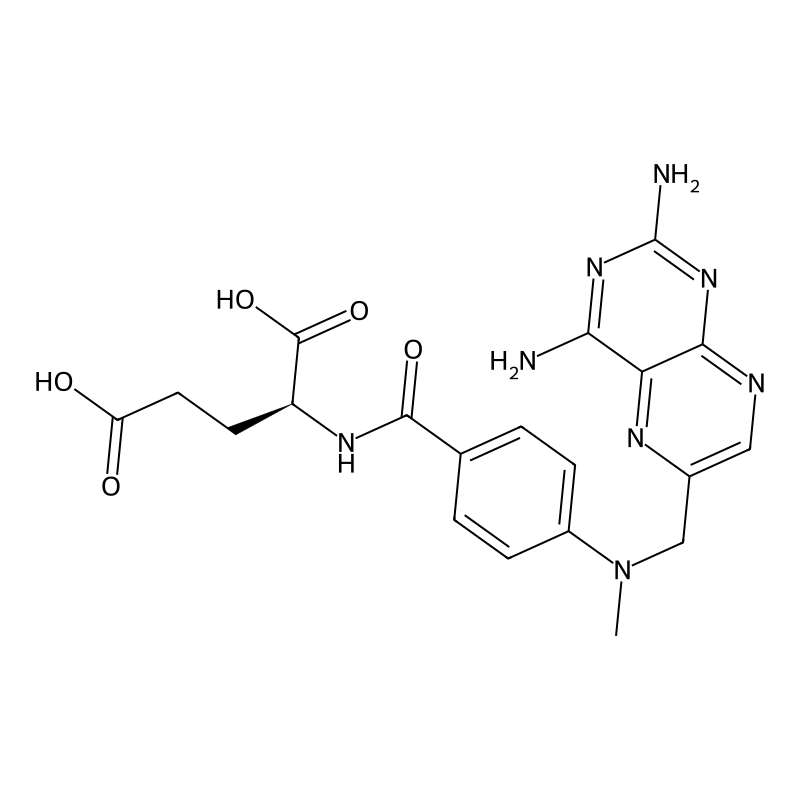

Methotrexate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.

Practically insoluble in water and in alcohol.

In water, 2.6X10+3 mg/L at 25 °C /Estimated/

1.71e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Oncology (Cancer Research):

- Chemotherapy: MTX remains a crucial component of many combination chemotherapy regimens for various cancers, including acute lymphoblastic leukemia, non-Hodgkin's lymphoma, breast cancer, and head and neck cancers []. Its effectiveness stems from its ability to interfere with rapidly dividing cells, a characteristic of cancer cells [].

- Understanding Mechanisms of Action: Research is ongoing to elucidate the precise mechanisms by which MTX exerts its anti-tumor effects. Studies suggest it disrupts DNA synthesis and folate metabolism, hindering cancer cell growth and proliferation [].

Immunology (Immune System Research):

- Autoimmune Diseases: MTX is a cornerstone treatment for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease []. Its immunomodulatory properties, meaning it can modulate the immune system's response, help suppress excessive immune activation and inflammation, the hallmarks of these diseases [].

- Transplantation Research: MTX is used to prevent graft-versus-host disease (GVHD), a serious complication following organ transplantation, by suppressing the recipient's immune system from attacking the donated organ [].

Other Research Applications:

- Psoriasis Research: MTX's anti-inflammatory and antiproliferative effects are being investigated for their potential role in managing the pathophysiology of psoriasis, a chronic inflammatory skin condition [].

- Viral Hepatitis Research: Studies explore the potential of MTX as an adjunct therapy for chronic viral hepatitis B and C infections, aiming to modulate the immune response and suppress viral replication [].

Methotrexate is a potent antimetabolite and immunosuppressant, primarily known for its role in treating various cancers and autoimmune diseases. Originally developed as an analogue of folate, it is chemically classified as 4-amino-10-methylfolic acid. The compound's chemical formula is , with a molecular weight of approximately 454.44 g/mol . Methotrexate functions by inhibiting key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase, which is crucial for the production of nucleic acids necessary for cell division .

Methotrexate undergoes several chemical transformations upon administration. After entering cells, it is converted into methotrexate polyglutamate by the addition of glutamate moieties through the action of folylpolyglutamate synthase. This polyglutamated form has a higher affinity for target enzymes, enhancing its inhibitory effects on nucleotide synthesis . Key reactions include:

- Inhibition of Dihydrofolate Reductase: Methotrexate competes with dihydrofolate for binding to dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate .

- Inhibition of Thymidylate Synthase: This enzyme is essential for DNA synthesis, and its inhibition leads to reduced proliferation of rapidly dividing cells .

Methotrexate exhibits a range of biological activities due to its mechanism of action:

- Anticancer Effects: By inhibiting nucleotide synthesis, methotrexate effectively halts the proliferation of cancer cells, making it a cornerstone in chemotherapy regimens for various malignancies including leukemias and solid tumors .

- Immunosuppressive Properties: In lower doses, methotrexate is used to treat autoimmune disorders like rheumatoid arthritis and psoriasis. It modulates immune responses by altering T cell activation and reducing pro-inflammatory cytokine production .

Methotrexate can be synthesized through several methods, primarily involving the condensation of pteridine derivatives with glutamic acid. Common synthetic routes include:

- Pteridine Derivative Synthesis: Starting from pteridine compounds, various functional groups are introduced to achieve the desired structure.

- Coupling with Glutamic Acid: The final step typically involves coupling the modified pteridine with glutamic acid to form methotrexate .

Methotrexate has diverse applications in medicine:

- Cancer Treatment: Utilized in high doses for treating various cancers such as breast cancer, osteosarcoma, and non-Hodgkin lymphoma.

- Autoimmune Diseases: Employed in lower doses for conditions like rheumatoid arthritis and psoriasis due to its immunomodulatory effects .

- Ectopic Pregnancy: Used as a non-surgical treatment option to terminate ectopic pregnancies by inhibiting rapidly dividing trophoblastic tissue .

Methotrexate interacts with various drugs and biological molecules, which can significantly influence its efficacy and safety profile:

- Drug Interactions: Certain medications like penicillins can decrease methotrexate clearance, increasing toxicity risk. Other drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) can also potentiate its hematologic toxicity .

- Genetic Factors: Genetic polymorphisms in enzymes like methylenetetrahydrofolate reductase can affect individual responses to methotrexate therapy, influencing both efficacy and toxicity .

Several compounds share structural or functional similarities with methotrexate. Here are notable examples:

| Compound Name | Similarity to Methotrexate | Unique Features |

|---|---|---|

| 5-Fluorouracil | Antimetabolite; inhibits thymidylate synthase | Primarily used in cancer therapy |

| Pemetrexed | Folate analogue; inhibits multiple enzymes | Effective against mesothelioma |

| Trimethoprim | Antifolate; inhibits bacterial dihydrofolate reductase | Primarily an antibiotic |

| Leucovorin | Active form of folic acid; used to rescue normal cells post-methotrexate treatment | Used to mitigate methotrexate toxicity |

Methotrexate's unique binding affinity for dihydrofolate reductase and its ability to form polyglutamates set it apart from these compounds, allowing for prolonged action within cells and enhanced therapeutic effects .

Molecular Formula and Mass Characteristics

Empirical Formula (C20H22N8O5)

Methotrexate possesses the empirical formula C20H22N8O5, representing a complex organic molecule with twenty carbon atoms, twenty-two hydrogen atoms, eight nitrogen atoms, and five oxygen atoms [1] [3] [6]. This molecular composition reflects the compound's sophisticated heterocyclic structure, which incorporates multiple functional groups essential for its biological activity [9] [10]. The empirical formula demonstrates the nitrogen-rich nature of methotrexate, with eight nitrogen atoms distributed across the pteridine ring system and amino functional groups [1] [2].

The molecular composition indicates a relatively high nitrogen content, accounting for approximately 24.7% of the total molecular mass, which is characteristic of pteridine-based compounds [3] [4]. The carbon framework comprises 52.9% of the molecular mass, while hydrogen contributes 4.9%, and oxygen accounts for 17.6% of the total molecular weight [6] [9].

| Element | Count | Atomic Mass Contribution (%) |

|---|---|---|

| Carbon | 20 | 52.9 |

| Hydrogen | 22 | 4.9 |

| Nitrogen | 8 | 24.7 |

| Oxygen | 5 | 17.6 |

Monoisotopic Mass (454.17 g/mol) versus Average Mass (454.44 g/mol)

The monoisotopic mass of methotrexate is precisely 454.171316 g/mol, calculated using the most abundant isotopes of each constituent element [3] [6] [9]. This value represents the exact mass of the molecule when composed entirely of the most common isotopic forms: carbon-12, hydrogen-1, nitrogen-14, and oxygen-16 [3] [6]. The monoisotopic mass provides critical accuracy for mass spectrometric analysis and structural confirmation studies [9] [10].

In contrast, the average molecular mass ranges from 454.4393 to 454.447 g/mol across different authoritative sources [2] [4] [6] [9] [10]. This average mass accounts for the natural isotopic distribution of all constituent elements, incorporating the presence of less abundant isotopes such as carbon-13 and nitrogen-15 [6] [9]. The difference between monoisotopic and average masses, approximately 0.27 g/mol, reflects the cumulative effect of isotopic abundance on molecular weight calculations [3] [6].

| Mass Type | Value (g/mol) | Calculation Basis |

|---|---|---|

| Monoisotopic | 454.171316 | Most abundant isotopes only |

| Average | 454.4393-454.447 | Natural isotopic distribution |

| Difference | 0.268 | Isotopic abundance effect |

Structural Features and Functional Groups

Pteridine Ring System

The pteridine ring system constitutes the core structural element of methotrexate, specifically featuring a 2,4-diamino-6-pteridine configuration [11] [27] [28]. This bicyclic heterocyclic system consists of a pyrazine ring fused to a pyrimidine ring, creating a rigid planar structure essential for enzyme recognition and binding [11] [28] [29]. The pteridine ring contains four nitrogen atoms strategically positioned to facilitate hydrogen bonding interactions with target enzymes, particularly dihydrofolate reductase [27] [28].

The 2,4-diamino substitution pattern on the pteridine ring is crucial for biological activity, with amino groups at positions 2 and 4 providing specific hydrogen bonding capabilities [27] [28] [29]. Research demonstrates that the pteridine ring binds within a primarily hydrophobic pocket of dihydrofolate reductase, although strong ionic interactions occur between the ring system and specific amino acid residues [28] [29]. The pteridine moiety undergoes protonation upon enzyme binding, creating a charged species that enhances binding affinity through electrostatic interactions [27] [29].

Structural studies reveal that the pteridine ring adopts a specific orientation within enzyme active sites, with the N1 and N8 positions participating in critical hydrogen bonds [28] [29]. The planar geometry of the pteridine system allows for optimal π-π stacking interactions with aromatic residues in protein binding sites [11] [28].

p-Aminobenzoyl Moiety

The para-aminobenzoyl moiety serves as a critical bridging component between the pteridine ring and the glutamic acid residue [11] [13] [15]. This aromatic system consists of a benzoic acid derivative with an amino group positioned para to the carboxyl functionality [11] [13]. The p-aminobenzoyl group undergoes N-methylation, distinguishing methotrexate from its natural folate analogs [13] [15] [16].

The aromatic benzene ring provides essential hydrophobic interactions within enzyme binding sites, contributing significantly to overall binding affinity [11] [15] [27]. Crystallographic studies demonstrate that the p-aminobenzoyl moiety interacts with specific hydrophobic residues, including tryptophan and proline residues in various enzyme systems [15] [27]. The amide linkage connecting the p-aminobenzoyl group to the glutamic acid component exhibits specific geometric constraints that are essential for biological activity [27] [13].

The methyl substitution on the bridging nitrogen atom represents a key structural modification that enhances metabolic stability and alters binding characteristics compared to natural folate substrates [13] [15] [16]. This N-methylation prevents certain enzymatic transformations while maintaining essential binding interactions [15] [16].

Glutamic Acid Component

The glutamic acid component provides the L-configuration stereochemistry that defines methotrexate's chirality and contributes two ionizable carboxylic acid groups [11] [14] [23]. This amino acid residue maintains the same stereochemical configuration as natural L-glutamic acid, with the S-configuration at the α-carbon center [17] [18] [23]. The glutamic acid moiety contains both α-carboxyl and γ-carboxyl groups, creating a dicarboxylic acid functionality with distinct pKa values [23] [14].

The carboxylic acid groups exhibit pH-dependent ionization behavior, with both groups being highly ionized at physiological pH [23] [14]. This ionization pattern contributes significantly to the compound's solubility characteristics and membrane transport properties [14] [23]. The glutamic acid residue serves as a recognition element for folate transport systems, enabling cellular uptake through specific transporter proteins [11] [14].

Research indicates that the glutamic acid component can undergo polyglutamation reactions within cells, leading to the formation of methotrexate polyglutamates with enhanced intracellular retention [14] [11]. The spatial arrangement of the two carboxyl groups allows for chelation interactions with metal ions and specific binding to polyglutamate synthesis enzymes [14] [13].

Stereochemistry and Chiral Properties

Methotrexate possesses a single chiral center located at the α-carbon of the glutamic acid residue, resulting in two possible enantiomeric forms [17] [18] [20]. The therapeutically active form exhibits S-configuration, corresponding to L-glutamic acid stereochemistry [17] [18] [23]. This stereochemical arrangement is critical for biological activity, as the R-enantiomer (D-methotrexate) demonstrates significantly reduced therapeutic efficacy [17] [18].

Enantiomeric analysis studies reveal that commercial methotrexate preparations may contain trace amounts of the R-enantiomer as an impurity, typically at levels below 0.2% weight/weight [18] [20]. Advanced analytical techniques, including cyclodextrin-modified capillary electrophoresis and chiral high-performance liquid chromatography, enable precise determination of enantiomeric purity [17] [18] [20].

The stereochemical configuration influences molecular recognition by enzymes and transport proteins, with the S-enantiomer demonstrating optimal binding geometry for dihydrofolate reductase interaction [17] [20] [23]. The chiral center affects the overall three-dimensional structure of the molecule, influencing the spatial relationships between functional groups essential for biological activity [17] [18].

| Stereochemical Property | Specification | Biological Significance |

|---|---|---|

| Chiral Centers | 1 | Single point of asymmetry |

| Active Configuration | S (L-glutamic acid) | Optimal enzyme binding |

| Inactive Configuration | R (D-glutamic acid) | Reduced biological activity |

| Enantiomeric Purity | >99.8% S-form | Pharmaceutical requirement |

IUPAC Nomenclature and Alternative Designations

The official IUPAC nomenclature for methotrexate is (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid [1] [6] [9] [10]. This systematic name precisely describes the complete molecular structure, including stereochemical specification and functional group connectivity [1] [9]. An alternative IUPAC designation is N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, which emphasizes the relationship to glutamic acid [24] [26].

The historical name amethopterin remains widely recognized in scientific literature, derived from the compound's original designation as an amino analog of pterin [2] [24] [25]. Pharmaceutical trade names include Trexall, Rheumatrex, Mexate, and Metatrexan, reflecting various commercial formulations [24] [25] [10]. Chemical synonyms encompass 4-amino-10-methylfolic acid and methylaminopterin, highlighting structural relationships to folic acid [24] [25] [26].

Common abbreviated forms include the widely used acronym, though full nomenclature is preferred in formal scientific communication [24] [25]. The designation (+)-amethopterin specifically indicates the dextrorotatory optical activity of the S-enantiomer [24] [26].

| Nomenclature Type | Designation |

|---|---|

| IUPAC Systematic | (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid |

| Alternative IUPAC | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid |

| Historical Name | Amethopterin |

| Chemical Synonyms | 4-amino-10-methylfolic acid, Methylaminopterin |

| Pharmaceutical Names | Trexall, Rheumatrex, Mexate, Metatrexan |

| CAS Registry Number | 59-05-2 |

Macroscopic Characteristics

Physical State and Appearance

Methotrexate crystallizes as a yellow-to-orange crystalline powder that is odorless and tasteless at room temperature [1] [2].

Crystalline Structure Parameters

Single-crystal X-ray diffraction reveals multiple hydrated and anhydrous polymorphs. Table 1 lists the best-characterized lattices.

| Polymorph | Space group | a/Å | b/Å | c/Å | α/° | β/° | γ/° | Z | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Tetrahydrate | I4₁22 | 10.372 [3] | – | 45.546 [3] | 90 | 90 | 90 | 8 | 91 |

| Hydrated strontium salt | P1̄ (triclinic) | 9.210 [4] | 11.134 [4] | 12.514 [4] | 69.8 | 83.4 | 79.7 | 2 | 13 |

| Anhydrous (polycrystalline) | P1̄ | 11.201 [5] | 11.489 [5] | 12.262 [5] | 83.6 | 73.9 | 79.5 | 2 | 28 |

Thermal Properties

Melting Point Determination

Differential scanning calorimetry and classical capillary measurements converge on an onset melt/dec range of 188–195 °C, routinely reported as 195 °C for pharmaceutical quality control [6] [7].

Decomposition Behavior

Thermogravimetric–infrared coupling shows loss of crystallization water at 110–140 °C followed by peptide-bond cleavage above 210 °C with complete carbonization by 500 °C [8]. In aqueous media, alkaline hydrolysis accelerates sharply above pH 9, producing N¹⁰-methylpteroic acid as the principal product via first-order kinetics (k = 5.1 × 10⁻³ min⁻¹ at 90 °C, pH 10) [9].

Solubility Profile

Aqueous Medium Solubility

Un-ionized methotrexate is practically insoluble in neutral water (<0.01 mg/mL at 25 °C) [1]; solubility rises to ≈2.5 mg/mL in 0.01 M NaOH at 22 °C through carboxylate ionization [10]. The disodium salt reaches 99 mg/mL in water [11].

Organic Solvent Compatibility

Table 2 summarizes measured solubilities.

| Solvent (25 °C) | Solubility | Notes | Reference |

|---|---|---|---|

| DMSO | 91 mg/mL [12] | Complete dissolution without heat | 58 |

| DMF | High [13] | Qualitative description “highly soluble” | 55 |

| Methanol | Sparingly soluble ≈ 1 mg/mL [7] | – | 57 |

| Ethanol 96% | Practically insoluble [2] | – | 90 |

| Acetone | Soluble for amorphous form [13] | Crystallinity dependent | 55 |

| Dichloromethane, Ether | Insoluble [1] | – | 32 |

pH-Dependent Dissolution Properties

Shake-flask studies show a sigmoidal pH-solubility curve with a 50-fold rise between pH 5 and 8 due to successive dissociation of α- and γ-carboxyl groups [14]. Table 3 highlights key points.

| pH | Solubility (µg/mL) | Experimental Medium | Reference |

|---|---|---|---|

| 1.5 | <1 | 0.1 N HCl | 101 |

| 5.0 | 18 | NaAc/HAc | 63 |

| 7.4 | 135 | PBS, 37 °C | 108 |

| 9.5 | >1,000 | Borate buffer | 97 |

Spectroscopic Characteristics

UV–Visible Absorption Spectrum

Neutral aqueous spectra show three π-π* transitions: 258 nm, 303 nm, and 374 nm (ε ≈ 22,000 L mol⁻¹ cm⁻¹ at 303 nm) [15] [6]. Under alkaline conditions the 258 nm peak red-shifts to 267 nm with hyperchromicity attributable to full deprotonation [16].

Infrared Spectral Features

Attenuated total-reflection FTIR bands include O–H stretch 3450 cm⁻¹ (carboxyl and hydrate), N–H stretch 3080 cm⁻¹, amide/carboxyl C=O 1670–1600 cm⁻¹ split doublet, aromatic C=C 1510 cm⁻¹, and C–O stretch 1400–1200 cm⁻¹ [8].

NMR Spectral Analysis

^13C NMR (90% ^13C-enriched C2) shows a 6 ppm up-field shift of C2 upon N1 protonation, confirming that methotrexate binds to dihydrofolate reductase with N1 protonated up to pH 9.2 [17]. pK_a(N1) for free drug is 5.73 ± 0.02 in D₂O by the same method [18].

Partition Coefficient and LogP Determination

Shake-flask measurements in n-octanol/water give logP = –1.4 for neutral methotrexate at pH 5.0 [19]. Calculated XLogP3-AA is –2.67 [20]. Pegylated esters raise logP to 4.3 irrespective of PEG molecular weight, demonstrating esterification removes ionizable sites [19].

Collision Cross Section Properties

Travelling-wave ion mobility mass spectrometry reports TWCCS values (nitrogen drift gas, 600 V/cm) of 192.46 Ų [M+H–H₂O]^+, 201.44 Ų [M+K]^+, and 201.74 Ų [M+Na]^+ [21].

Stability Profile and Degradation Kinetics

| Stressor | Medium | Key Findings | Kinetic Model / k | Reference |

|---|---|---|---|---|

| Hydrolysis | 0.01 M NaOH, 90 °C | Complete conversion to N¹⁰-methylpteroic acid in 4 h | First order; 5.1 × 10⁻³ min⁻¹ | 97 |

| Photolysis (300-450 nm) | pH 7 DI water, 25 °C | 11 TPs identified; quantum yield independent of ionization | Pseudo-first order; Φ ≈ 5 × 10⁻³ | 98 |

| UV-C/H₂O₂ (254 nm) | pH 3.5, 3 mM H₂O₂ | 82% removal in 120 min; four TPs detected | k = 0.028 min⁻¹ | 106 |

| UV-C/TiO₂/H₂O₂ | pH 3.5 | 65.7% removal in 120 min | k = 0.016 min⁻¹ | 106 |

| Intrathecal cocktail (0.2 mg/mL) | 0.9% NaCl, 25 °C, dark | <10% loss over 28 days | Zero order; 0.003 mg mL⁻¹ day⁻¹ | 111 |

| Lyophilized bulk | Shelf 25 °C/60% RH | No increase >0.05% in degradants over 24 mo | – | 82 |

Photodegradation proceeds via self-sensitized generation of ^1O₂, triplet methotrexate, and triplet pteridine, with cleavage of the C–N bond yielding pteridine derivatives and N-(4-aminobenzoyl)-L-glutamic acid (overall Φ ≈ 0.01) [22].

Data Tables

Table 4 — Consolidated Physicochemical Parameters

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular formula | C₂₀H₂₂N₈O₅ | – | 32 |

| Relative molecular mass | 454.44 g mol⁻¹ | – | 32 |

| Appearance | Yellow-orange crystalline powder | 25 °C | 90 |

| Density (bulk) | 1.23 g cm⁻³ | Helium pycnometry | 66 |

| pK_a1 (N1) | 5.73 | 25 °C, D₂O | 44 |

| pK_a2 (γ-COOH) | 4.8 | Potentiometry | 63 |

| Aqueous solubility | <0.01 mg/mL | pH 7, 25 °C | 32 |

| LogP (octanol/water) | –1.4 | pH 5, 25 °C | 70 |

| UV λ_max | 258 nm, 303 nm, 374 nm | pH 7 | 35 |

| FTIR C=O stretch | 1670–1600 cm⁻¹ | ATR | 37 |

| CCS (TWIMS) | 201.44 Ų ([M+K]^⁺) | N₂, 650 m s⁻¹ | 5 |

Research Highlights

Crystal Versatility – Methotrexate demonstrates at least four polymorphic/hydrated lattices, each capable of significant conformational flexibility through rotation about the C6–C9 bond; such adaptability is considered crucial for high-affinity binding to dihydrofolate reductase [23] [4].

Thermo-hydrolytic Sensitivity – Above pH 9 or 200 °C, backbone scission dominates degradation, whereas neutral aqueous solutions remain stable for weeks at 25 °C, enabling parenteral storage for up to 28 days in saline [24].

Spectroscopic Fingerprinting – The pteridine chromophore drives distinct UV bands whose ratios serve as a rapid identity and purity test; photobleaching shifts these ratios, offering an in-situ indicator of oxidative stress [25] [26].

Environment & Treatment – Advanced oxidation (UV-C/H₂O₂) achieves >80% mineralization at acidic pH with minimal energy input, but ecotoxicological assays reveal intermediate products may be more toxic than the parent drug, underscoring the need for complete mineralization [27] [28].

Purity

Physical Description

Solid

Bright yellow-orange, odorless, crystalline powder.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.85 (LogP)

log Kow = -1.85

-2.2

Decomposition

Appearance

Melting Point

Melting point: 185-204 °C. /Methotrexate monohydrate/

195 °C

356-399 °F

Storage

UNII

Related CAS

7413-34-5 (di-hydrochloride salt)

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (98.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (16.27%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (98.41%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Nordimet is indicated for the treatment of: active rheumatoid arthritis in adult patients,polyarthritic forms of severe, active juvenile idiopathic arthritis (JIA), when the response to nonsteroidal anti-inflammatory drugs (NSAIDs) has been inadequate,moderate to severe plaque psoriasis in adults who are candidates for systemic therapy, and severe psoriatic arthritis in adult patients, induction of remission in moderate steroid-dependent Crohn's disease in adult patients, in combination with corticosteroids and for maintenance of remission, as monotherapy, in patients who have responded to methotrexate.

In rheumatological and dermatological diseasesActive rheumatoid arthritis in adult patients. Polyarthritic forms of active, severe juvenile idiopathic arthritis (JIA) in adolescents and children aged 3 years and over when the response to non-steroidal anti-inflammatory drugs (NSAIDs) has been inadequate. Severe, treatment-refractory, disabling psoriasis which does not respond sufficiently to other forms of treatment such as phototherapy, psoralen and ultraviolet A radiation (PUVA) therapy and retinoids, and severe psoriatic arthritis in adult patients. In oncologyMaintenance treatment of acute lymphoblastic leukaemia (ALL) in adults, adolescents and children aged 3 years and over.

Livertox Summary

Drug Classes

NCI Cancer Drugs

Drugs in the CMF combination: C = Cyclophosphamide ; M = Methotrexate ; F = Fluorouracil

CMF is used to treat: Breast cancer.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Methotrexate is indicated for treatment of breast carcinoma, head and neck cancers (epidermoid), non-small cell lung carcinoma (especially squamous cell types), small cell lung carcinoma, and gestational trophoblastic tumors (gestational choriocarcinoma, chorioadenoma destruens, hydatidiform mole). /Included in US product labeling/

Methotrexate is indicated for treatment of cervical carcinoma, ovarian carcinoma, bladder carcinoma, colorectal carcinoma, esophageal carcinoma, gastric carcinoma, pancreatic carcinoma, and penile carcinoma. /NOT included in US product labeling/

Methotrexate is indicated for treatment of acute lymphocytic leukemia and prophylaxis and treatment of meningeal leukemia. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for METHOTREXATE (17 total), please visit the HSDB record page.

Pharmacology

Methotrexate is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.

MeSH Pharmacological Classification

ATC Code

L01BA01

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BA - Folic acid analogues

L01BA01 - Methotrexate

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AX - Other immunosuppressants

L04AX03 - Methotrexate

Mechanism of Action

Methotrexate and its polyglutanate metabolites reversibly inhibits dihydrofolate reductase, the enzyme that reduces folic acid to tetrahydrofolic acid. Inhibition of tetrahydrofolate formation limits the availability of one-carbon fragments necessary for synthesis of purines and the conversion of deoxyuridylate to thymidylate in the synthesis of DNA and cell reproduction. The affinity of dihydrofolate reductase for methotrexate is far greater than its affinity for folic acid or dihydrofolic acid. and, therefore, even very large doses of folic acid given simultaneously will not reverse the effects of methotrexate. Leucovorin calcium, a derivative of tetrahydrofolic acid, may block the effects of methotrexate if given shortly after the antineoplastic agent. Results of one study indicate that methotrexate also causes an increase in intracellular deoxyadenosine triphosphate, which is thought to inhibit ribonucleotide reduction, and polynucleotide ligase, an enzyme concerned in DNA synthesis and repair. Tissues with high rates of cellular proliferation such as neoplasms, psoriatic epidermis, bone marrow, the lining of the GI tract, hair matrix, and fetal cells are most sensitive to the effects of methotrexate.

Methotrexate ... has immunosuppressive activity, in part possibly as a result of inhibition of lymphocyte multiplication. The mechanism(s) of action in the management of rheumatoid arthritis of the drug is not known, although suggested mechanisms have included immunosuppressive and/or antiinflammatory effects.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dihydrofolate reductase [EC:1.5.1.3]

DHFR [HSA:1719 200895] [KO:K00287]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Methotrexate is >80% excreted as the unchanged drug and approximately 3% as the 7-hydroxylated metabolite. Methotrexate is primarily excreted in the urine with 8.7-26% of an intravenous dose appearing in the bile.

The volume of distribution of methotrexate at steady state is approximately 1L/kg.

Methotrexate clearance varies widely between patients and decreases with increasing doses. Currently, predicting clearance of methotrexate is difficult and exceedingly high serum levels of methotrexate can still occur when all precautions are taken.

In adults, oral absorption of methotrexate appears to be dose dependent. Peak serum levels are reached within one to two hours. At doses of 30 mg/sq m or less, methotrexate is generally well absorbed with a mean bioavailability of about 60%. The absorption of doses greater than 80 mg/sq m is significantly less, possibly due to a saturation effect.

After intravenous administration, the initial volume of distribution is approximately 0.18 L/kg (18% of body weight) and steady-state volume of distribution is approximately 0.4 to 0.8 L/kg (40% to 80% of body weight).

Protein binding: Moderate (approximately 50%), primarily to albumin.

At serum methotrexate concentrations exceeding 0.1 umol/mL passive diffusion becomes a major means of intracellular transport of the drug. The drug is widely distributed into body tissues with highest concn in the kidneys, gallbladder, spleen, liver, and skin.

For more Absorption, Distribution and Excretion (Complete) data for METHOTREXATE (10 total), please visit the HSDB record page.

Metabolism Metabolites

After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora.

After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora. Renal excretion is the primary route of elimination, and is dependent upon dosage and route of administration (A620). Route of Elimination: Renal excretion is the primary route of elimination and is dependent upon dosage and route of administration. IV administration, 80% to 90% of the administered dose is excreted unchanged in the urine within 24 hours. There is limited biliary excretion amounting to 10% or less of the administered dose. Half Life: Low doses (less than 30 mg/m^2): 3 to 10 hours; High doses: 8 to 15 hours.

Associated Chemicals

Methotrexate monohydrate;133073-73-1

Wikipedia

1-Hexanol

Drug Warnings

Methotrexate should be used with extreme caution in patients with infection, peptic ulcer, ulcerative colitis, or debility, and in very young or geriatric patients. Methotrexate should be used with extreme caution, if at all, in patients with malignant disease who have preexisting liver damage or impaired hepatic function, preexisting bone marrow depression, aplasia, leukopenia, thrombocytopenia, or anemia; the drug is usually contraindicated in patients with impaired renal function. In the management of psoriasis, methotrexate is contraindicated in patients with poor nutritional status or severe renal or hepatic disorders, those with overt or laboratory evidence of an immunodeficiency syndrome, and in those with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; relative contraindications also include cirrhosis, active or recent hepatitis, or excessive alcohol consumption. In the management of rheumatoid arthritis, methotrexate is contraindicated in patients with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; those with overt or laboratory evidence of immunodeficiency syndromes; and those with excessive alcohol consumption, alcoholic liver disease, or chronic liver disease.

Elevations in serum uric acid concentrations may occur in patients receiving methotrexate as a result of cell destruction and hepatic and renal damage. In some patients, uric acid nephropathy and acute renal failure may result. Tumor lysis syndrome associated with other cytotoxic drugs (e.g., fludarabine, cladribine), also has been reported in patients with rapidly growing tumors who were receiving methotrexate. Pharmacologic and appropriate supportive treatment may prevent or alleviate this complication. Methotrexate also was reported to precipitate acute gouty arthritis in two patients being treated for psoriasis. Administration of large volumes of fluids, alkalinization of the urine, and/or administration of allopurinol may be useful in preventing acute attacks of hyperuricemia and uric acid nephropathy.

Severe nephropathy manifested by azotemia, hematuria, and renal failure may occur in patients receiving methotrexate; fatalities have been reported. In one study, postmortem examination revealed extensive necrosis of the epithelium of the convoluted tubules. In patients with renal impairment, methotrexate accumulation and increased toxicity or additional renal damage may occur.

For more Drug Warnings (Complete) data for METHOTREXATE (22 total), please visit the HSDB record page.

Biological Half Life

Terminal: Low doses: 3 to 10 hours. High doses: 8 to 15 hours. Note: There is wide interindividual variation in clearance rates. Small amounts of methotrexate and its metabolites are protein-bound and may remain in tissues (kidneys, liver) for weeks to months; the presence of fluid loads, such as ascites or pleural effusion, and renal function impairment will also delay clearance.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Preparation: J.M. Smith, D.B. Cosulich, US 2512572 (1959 to Cyanamid)

General Manufacturing Information

A folic acid antagonist

Methotrexate is a mixture containing at least 85% 4-amino-10-methylfolic acid, calculated on the anhydrous basis, and small amounts of related compounds.

Information available in 2005 indicated that Methotrexate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, Yugoslavia (1,2)

Information available in 2005 indicated that Methotrexate sodium was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Czech Republic, Denmark, France, Germany, Indonesia, Israel, Italy, Malaysia, Mexico, Netherlands, New Zealand, Poland, Romania, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States (1,2) /Methotrexate Sodium/

Analytic Laboratory Methods

Analyte: methotrexate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: methotrexate; matrix: chemical purity; procedure: liquid chromatography with detection at 302 nm and comparison to standards

Analyte: methotrexate; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for METHOTREXATE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A RADIOIMMUNOASSAY PROCEDURE WAS DEVELOPED FOR DIRECT MEASUREMENT OF METHOTREXATE IN PLASMA, SERUM, CSF OR URINE SAMPLES. ASSAY IS SENSITIVE TO 100 PICOGRAMS; IS HIGHLY SPECIFIC FOR METHOTREXATE IN PRESENCE OF LEUCOVORIN, FOLIC & TETRAHYDROFOLIC ACID & OTHER FOLATE ANALOGS.

Sample matrix: Blood plasma. Sample preparation: Add trichloroacetic acid and centrifuge; add acetic acid-sodium acetate buffer; oxidize with aqueous potassium permanganate solution; add hydrogen peroxide. Assay procedure: HPLC with fluoroescence detection. Limit of detection: 0.01 ug/ml. /From table/

Sample matrix: Blood serum and urine. Sample preparation: Add sample to H-methotrexate; add yeast lysate mix; incubate; centrifuge. Assay procedure: Radiobinding assay. Limit of detection: 450 ng. /From table/

For more Clinical Laboratory Methods (Complete) data for METHOTREXATE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Severe, sometimes fatal, toxicity (including hematologic and GI toxicity) has occurred following administration of a non-steroidal anti-inflammatory agent (eg, indomethacin, ketoprofen) concomitantly with methotrexate (particularly with high dose therapy) in patients with various malignant neoplasms, psoriasis, or rheumatoid arthritis.

Concomitant use of penicillins (e.g., amoxicillin, carbenicillin, mezlocillin) may decrease renal clearance of methotrexate, presumably by inhibiting renal tubular secretion of the drug. Increased serum concentrations of methotrexate, resulting in GI or hematologic toxicity, have been reported in patients receiving low- or high-dose methotrexate therapy concomitantly with penicillins, and patients receiving the drugs concomitantly should be carefully monitored.

Concurrent adminstration of intrathecal methotrexate and acyclovir may result in neurological abnormalities; use with caution.

For more Interactions (Complete) data for METHOTREXATE (16 total), please visit the HSDB record page.

Dates

2. Scheinfeld N. Three cases of toxic skin eruptions associated with methotrexate and a compilation of methotrexate-induced skin eruptions. Dermatol Online J. 2006 Dec 10;12(7):15. PMID: 17459301.

3. Rajagopalan PT, Zhang Z, McCourt L, Dwyer M, Benkovic SJ, Hammes GG. Interaction of dihydrofolate reductase with methotrexate: ensemble and single-molecule kinetics. Proc Natl Acad Sci U S A. 2002 Oct 15;99(21):13481-6. doi: 10.1073/pnas.172501499. Epub 2002 Oct 1. PMID: 12359872; PMCID: PMC129699.

4. Lopez-Olivo MA, Siddhanamatha HR, Shea B, Tugwell P, Wells GA, Suarez-Almazor ME. Methotrexate for treating rheumatoid arthritis. Cochrane Database Syst Rev. 2014 Jun 10;2014(6):CD000957. doi: 10.1002/14651858.CD000957.pub2. PMID: 24916606; PMCID: PMC7047041.

5. Brody M, Böhm I, Bauer R. Mechanism of action of methotrexate: experimental evidence that methotrexate blocks the binding of interleukin 1 beta to the interleukin 1 receptor on target cells. Eur J Clin Chem Clin Biochem. 1993 Oct;31(10):667-74. doi: 10.1515/cclm.1993.31.10.667. PMID: 8292668.